An In-depth Technical Guide to Diphenyltin Oxide (CAS: 2273-51-0)
An In-depth Technical Guide to Diphenyltin Oxide (CAS: 2273-51-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyltin oxide, with the CAS number 2273-51-0, is an organotin compound that has garnered significant interest in various chemical and biomedical research fields. Its utility spans from a catalyst in organic synthesis to a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of diphenyltin oxide, including its physicochemical characteristics, synthesis, and potential applications in drug development, with a focus on its putative anti-tumor mechanisms.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for diphenyltin oxide is presented in the tables below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2273-51-0 | |
| Molecular Formula | C₁₂H₁₀OSn | [1] |
| Molecular Weight | 288.92 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 320 °C (decomposes) | [2][3] |
| Solubility | Insoluble in water. | [3] |
Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
This information is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Synthesis and Characterization
Synthesis Workflow
Experimental Protocol: Synthesis via Hydrolysis
This protocol is based on the general principles of hydrolysis of organotin halides.[4][5]
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Dissolution: Dissolve diphenyltin dichloride in a suitable organic solvent (e.g., toluene or ethanol).
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Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the diphenyltin dichloride solution with vigorous stirring. The reaction is typically carried out at room temperature. The molar ratio of diphenyltin dichloride to NaOH should be approximately 1:2.
-
Precipitation: Upon addition of the base, a white precipitate of diphenyltin oxide will form.
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Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel).
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Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials and inorganic salts (e.g., NaCl).
-
Drying: Dry the purified diphenyltin oxide in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.
Characterization Methods
FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups.
-
Expected Absorptions:
-
Sn-O-Sn stretching: A strong, broad absorption band is expected in the region of 550-700 cm⁻¹, which is characteristic of the Sn-O-Sn linkage in organotin oxides.[6]
-
Phenyl group C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.
-
Phenyl group C=C stretching: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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Absence of O-H stretching: A pure, dry sample of diphenyltin oxide should not show a broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of water or residual diphenyltin dihydroxide.
-
Due to the polymeric and likely insoluble nature of diphenyltin oxide in common NMR solvents, obtaining high-resolution solution-state NMR spectra can be challenging. Solid-state NMR would be a more appropriate technique. However, for related soluble diphenyltin compounds, the following chemical shifts are typically observed.
-
¹H NMR: The protons on the phenyl rings would be expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.[7]
-
¹³C NMR: The carbons of the phenyl rings would show signals in the aromatic region, generally between δ 120 and 150 ppm.[8]
XRD analysis can be used to determine the crystallinity and phase purity of the synthesized diphenyltin oxide. A crystalline sample will produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, which can be compared to known standards or used for structural elucidation. Amorphous or poorly crystalline materials will result in a broad, featureless pattern.[6]
Applications in Drug Development: Anti-Tumor Activity
Organotin compounds have demonstrated significant potential as anti-tumor agents, and diphenyltin derivatives are no exception. The primary mechanism of their cytotoxic action is believed to be the induction of apoptosis (programmed cell death) in cancer cells.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies of related organotin compounds, diphenyltin oxide is hypothesized to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. The proposed sequence of events is as follows:
-
Cellular Uptake and Disruption of Calcium Homeostasis: Diphenyltin oxide enters the cancer cell and disrupts intracellular calcium (Ca²⁺) homeostasis.[9]
-
Induction of Oxidative Stress: The altered calcium levels and direct interaction with mitochondria lead to the generation of reactive oxygen species (ROS).[9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and Ca²⁺ levels trigger the opening of the mitochondrial permeability transition pore (mPTP) and promote the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. This leads to the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm.[9]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10]
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
References
- 1. scbt.com [scbt.com]
- 2. Diphenyltin(IV) oxide 97 2273-51-0 [sigmaaldrich.com]
- 3. Diphenyltin OxideCAS #: 2273-51-0 [eforu-chemical.com]
- 4. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]
- 5. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 6. airccse.com [airccse.com]
- 7. rsc.org [rsc.org]
- 8. 5,5-Diphenylhydantoin(57-41-0) 13C NMR spectrum [chemicalbook.com]
- 9. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
